REACTION_SMILES
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[CH3:19][N:20]([CH3:21])[CH:22]=[O:23].[Cl:13][CH2:14][CH2:15][CH2:16][Br:17].[H-:1].[Na+:2].[OH2:18].[o:3]1[c:4](=[O:12])[nH:5][c:6]2[c:7]1[cH:8][cH:9][cH:10][cH:11]2>>[o:3]1[c:4](=[O:12])[n:5]([CH2:16][CH2:15][CH2:14][Cl:13])[c:6]2[c:7]1[cH:8][cH:9][cH:10][cH:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]c2ccccc2o1
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Name
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Type
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product
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Smiles
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O=c1oc2ccccc2n1CCCCl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |